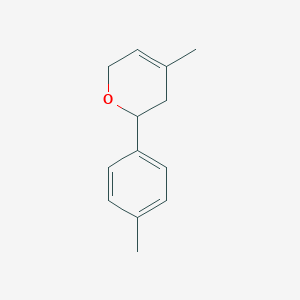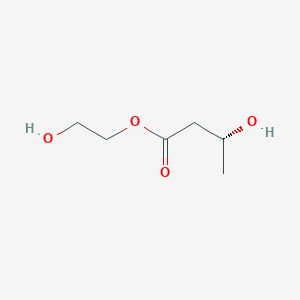![molecular formula C21H19N3O4 B14260727 1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) CAS No. 374562-13-7](/img/structure/B14260727.png)
1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) is a complex organic compound with the molecular formula C21H14N2O4. It is also known by several other names, including 1,1’-methylenebis(4-maleimidobenzene) and N,N’-(4,4’-diphenylmethane)bismaleimide . This compound is characterized by its unique structure, which includes two pyrrolidine-2,5-dione groups connected by a methylene bridge and phenylene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) typically involves the reaction of 4,4’-methylenedianiline with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the bismaleimide compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylene rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) involves its ability to form covalent bonds with other molecules. This property makes it an effective cross-linking agent in polymer chemistry. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Methylenebis(4-maleimidobenzene)
- N,N’-(4,4’-Diphenylmethane)bismaleimide
- 4,4’-Methylenebis(N-phenylmaleimide)
Uniqueness
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) is unique due to its specific structure, which allows it to form stable cross-linked networks. This property is particularly valuable in the production of high-performance materials and in various scientific research applications .
Eigenschaften
CAS-Nummer |
374562-13-7 |
|---|---|
Molekularformel |
C21H19N3O4 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
1-[4-[4-(2,5-dioxopyrrolidin-1-yl)-N-methylanilino]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19N3O4/c1-22(14-2-6-16(7-3-14)23-18(25)10-11-19(23)26)15-4-8-17(9-5-15)24-20(27)12-13-21(24)28/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
DRFLAXQAUXYRLE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)N2C(=O)CCC2=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


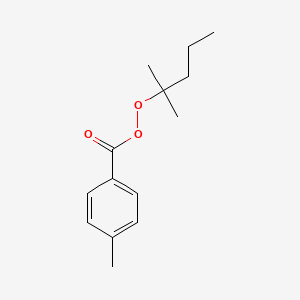
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
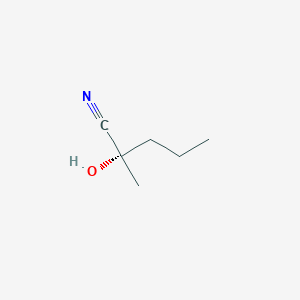

![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)

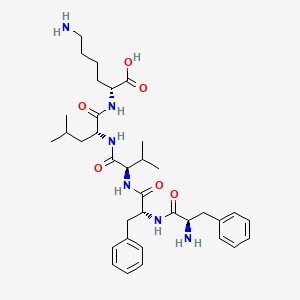
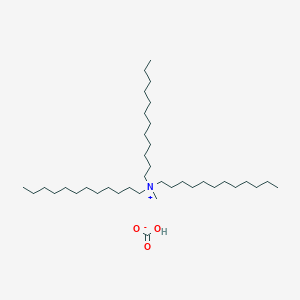
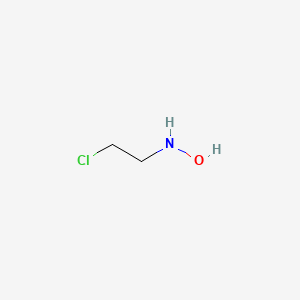
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
